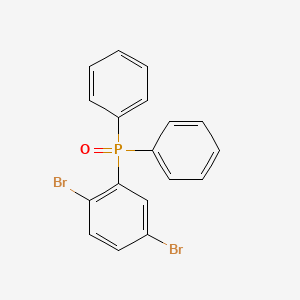
(2,5-Dibromophenyl)diphenylphosphineoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromophenyl)diphenylphosphineoxide is an organophosphorus compound with the chemical formula C18H13Br2OP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromophenyl)diphenylphosphineoxide can be achieved through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2,5-dibromoiodobenzene, catalyzed by palladium complexes. The reaction proceeds as follows :
C6H4Br2I+HPPh2+Et3N→Ph2P(C6H4Br2)+[Et3NH]I
In this reaction, triethylamine (Et_3N) acts as a base, and the palladium complex serves as a catalyst. The product, this compound, is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The use of palladium catalysts and efficient reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromophenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H_2O_2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH_4) for reduction reactions.
Substitution reagents: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Scientific Research Applications
(2,5-Dibromophenyl)diphenylphosphineoxide has several scientific research applications, including:
Chemistry: Used as a precursor to other phosphine ligands and in the synthesis of complex organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)diphenylphosphineoxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but with only one bromine atom.
(2,4-Dibromophenyl)diphenylphosphineoxide: Similar but with bromine atoms at different positions on the phenyl ring.
Uniqueness
(2,5-Dibromophenyl)diphenylphosphineoxide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and applications. The presence of two bromine atoms at the 2 and 5 positions provides distinct chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H13Br2OP |
|---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1,4-dibromo-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H13Br2OP/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI Key |
HCWMKUFIKIQADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



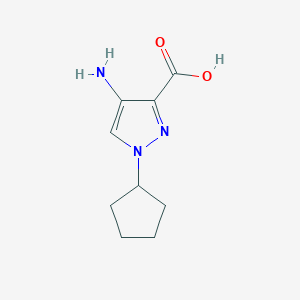
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
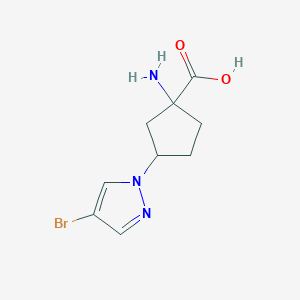

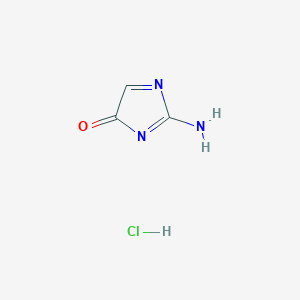
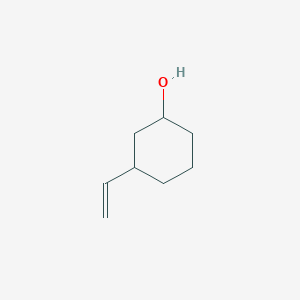
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
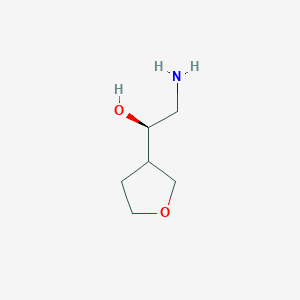
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
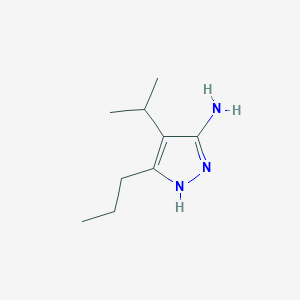

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
